molecular formula C20H10ClIN2O5 B11113624 (4Z)-2-(2-chloro-5-nitrophenyl)-4-{[5-(4-iodophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one

(4Z)-2-(2-chloro-5-nitrophenyl)-4-{[5-(4-iodophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one

Cat. No.: B11113624
M. Wt: 520.7 g/mol
InChI Key: PDLIWIHKISWAHT-YVLHZVERSA-N
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Description

(4Z)-2-(2-chloro-5-nitrophenyl)-4-{[5-(4-iodophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one is a complex organic compound characterized by its unique structure, which includes a combination of chloro, nitro, and iodophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(2-chloro-5-nitrophenyl)-4-{[5-(4-iodophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one typically involves multi-step organic reactions. The process begins with the preparation of the furan and oxazole rings, followed by the introduction of the chloro, nitro, and iodophenyl groups. Common reagents used in these reactions include halogenating agents, nitrating agents, and coupling reagents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(2-chloro-5-nitrophenyl)-4-{[5-(4-iodophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro and chloro groups.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts, oxidizing agents like potassium permanganate, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

(4Z)-2-(2-chloro-5-nitrophenyl)-4-{[5-(4-iodophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4Z)-2-(2-chloro-5-nitrophenyl)-4-{[5-(4-iodophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, the nitro and chloro groups may interact with cellular proteins, affecting their function and leading to antimicrobial or anticancer activities.

Comparison with Similar Compounds

(4Z)-2-(2-chloro-5-nitrophenyl)-4-{[5-(4-iodophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one can be compared with similar compounds such as:

    2-chloro-5-nitrophenyl derivatives: These compounds share similar structural features but may differ in their biological activities and chemical reactivity.

    Furan-2-yl derivatives: Compounds containing the furan ring exhibit different properties depending on the substituents attached to the ring.

    Oxazole derivatives: These compounds are known for their diverse biological activities and are used in various medicinal chemistry applications.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H10ClIN2O5

Molecular Weight

520.7 g/mol

IUPAC Name

(4Z)-2-(2-chloro-5-nitrophenyl)-4-[[5-(4-iodophenyl)furan-2-yl]methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C20H10ClIN2O5/c21-16-7-5-13(24(26)27)9-15(16)19-23-17(20(25)29-19)10-14-6-8-18(28-14)11-1-3-12(22)4-2-11/h1-10H/b17-10-

InChI Key

PDLIWIHKISWAHT-YVLHZVERSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)OC(=N3)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)I

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)OC(=N3)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)I

Origin of Product

United States

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